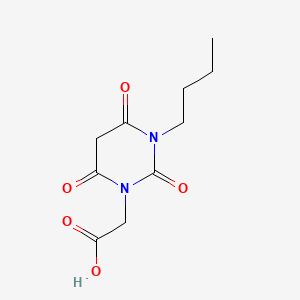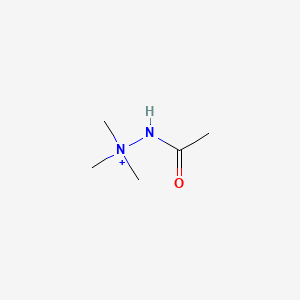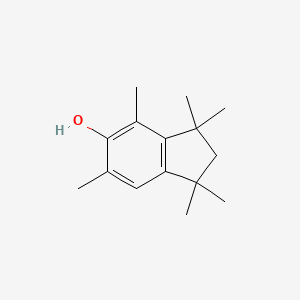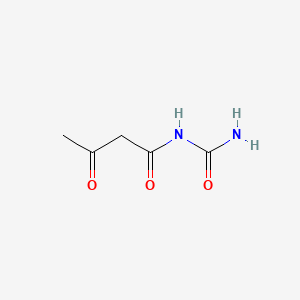
1(2H)-Pyrimidineacetic acid, 3-butyltetrahydro-2,4,6-trioxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1(2H)-Pyrimidineacetic acid, 3-butyltetrahydro-2,4,6-trioxo- is a chemical compound with the molecular formula C10H14N2O5. It is known for its unique structure, which includes a pyrimidine ring fused with acetic acid and additional functional groups that contribute to its reactivity and applications in various fields .
Vorbereitungsmethoden
The synthesis of 1(2H)-Pyrimidineacetic acid, 3-butyltetrahydro-2,4,6-trioxo- involves several steps, typically starting with the preparation of the pyrimidine ring. Common synthetic routes include:
Cyclization Reactions: Formation of the pyrimidine ring through cyclization of appropriate precursors.
Functional Group Addition: Introduction of the butyl group and acetic acid moiety through substitution reactions.
Oxidation and Reduction: Adjusting the oxidation state of the compound to achieve the desired functional groups.
Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions to ensure consistency and scalability.
Analyse Chemischer Reaktionen
1(2H)-Pyrimidineacetic acid, 3-butyltetrahydro-2,4,6-trioxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can modify the oxidation state of the nitrogen atoms in the pyrimidine ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the acetic acid moiety.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1(2H)-Pyrimidineacetic acid, 3-butyltetrahydro-2,4,6-trioxo- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including enzyme inhibition and interaction with biomolecules.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 1(2H)-Pyrimidineacetic acid, 3-butyltetrahydro-2,4,6-trioxo- exerts its effects involves interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 1(2H)-Pyrimidineacetic acid, 3-butyltetrahydro-2,4,6-trioxo- stands out due to its unique combination of functional groups and reactivity. Similar compounds include:
Benzoic acid, 4-(3-butyltetrahydro-2,4,6-trioxo-1(2H)-pyrimidinyl)-: Shares a similar pyrimidine structure but differs in the attached functional groups.
Other Pyrimidine Derivatives: Compounds with variations in the substituents on the pyrimidine ring, leading to different reactivity and applications.
This compound’s distinct properties make it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
63059-37-0 |
|---|---|
Molekularformel |
C10H14N2O5 |
Molekulargewicht |
242.23 g/mol |
IUPAC-Name |
2-(3-butyl-2,4,6-trioxo-1,3-diazinan-1-yl)acetic acid |
InChI |
InChI=1S/C10H14N2O5/c1-2-3-4-11-7(13)5-8(14)12(10(11)17)6-9(15)16/h2-6H2,1H3,(H,15,16) |
InChI-Schlüssel |
QRISBXMPYXNSJX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1C(=O)CC(=O)N(C1=O)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















